1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene
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Overview
Description
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene ring substituted with two dimethylsilane groups and two methoxyethoxy groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) typically involves the reaction of 2,5-dihydroxyterephthalic acid with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The resulting intermediate is then reacted with methoxyethanol to introduce the methoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) undergoes various chemical reactions, including:
Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The dimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new organosilicon compounds with varied functional groups.
Scientific Research Applications
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) involves its interaction with specific molecular targets and pathways. The methoxyethoxy groups enhance its solubility and facilitate its incorporation into various matrices. The dimethylsilane groups provide stability and resistance to degradation, making it suitable for long-term applications.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2-methoxyethoxy)terephthalohydrazide
- 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
- 2,5-Bis(2-methoxyethoxy)terephthalic acid
Uniqueness
Compared to similar compounds, [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) stands out due to its unique combination of methoxyethoxy and dimethylsilane groups. This combination imparts enhanced solubility, stability, and versatility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H28O4Si2 |
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Molecular Weight |
340.56 g/mol |
InChI |
InChI=1S/C16H28O4Si2/c1-17-7-9-19-13-11-16(22(5)6)14(20-10-8-18-2)12-15(13)21(3)4/h11-12H,7-10H2,1-6H3 |
InChI Key |
SBXKQYQQRUMUCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1[Si](C)C)OCCOC)[Si](C)C |
Origin of Product |
United States |
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